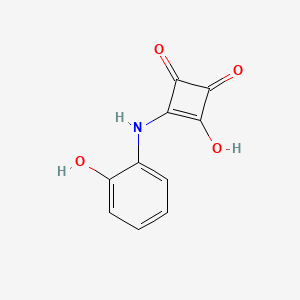![molecular formula C13H14N2O8 B14268639 L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- CAS No. 158078-66-1](/img/structure/B14268639.png)
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- typically involves the phosgenation of amino acids. This process was first developed by Hermann Leuchs and involves heating an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum at 50-70°C . Another method employs epoxides as scavengers of hydrogen chloride, which allows for a moisture-tolerant route to unprotected N-carboxyanhydrides .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The use of phosgene or its trimer in treating unprotected amino acids is a common approach .
化学反应分析
Types of Reactions
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
科学研究应用
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polypeptides and other complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other industrial materials.
作用机制
The mechanism by which L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
α-Carboxy-2-nitrobenzyl (CNB) caged compounds: These compounds share a similar structure and are used in photochemical studies.
N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate: Another derivative used in neuroscience research.
Uniqueness
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .
属性
CAS 编号 |
158078-66-1 |
|---|---|
分子式 |
C13H14N2O8 |
分子量 |
326.26 g/mol |
IUPAC 名称 |
(2S)-2-[[carboxy-(2-nitrophenyl)methyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H14N2O8/c16-10(17)6-5-8(12(18)19)14-11(13(20)21)7-3-1-2-4-9(7)15(22)23/h1-4,8,11,14H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t8-,11?/m0/s1 |
InChI 键 |
QOZVGBSQVLPBRK-YMNIQAILSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
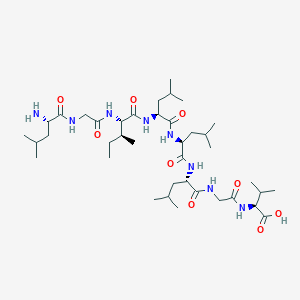
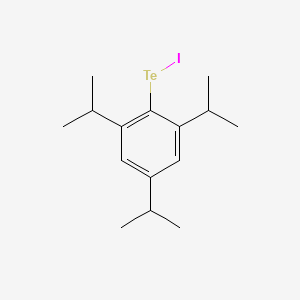
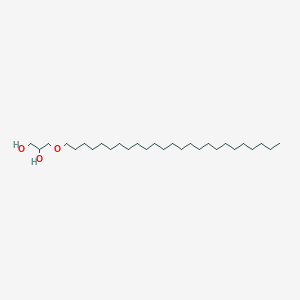
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)

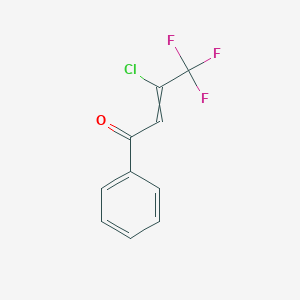
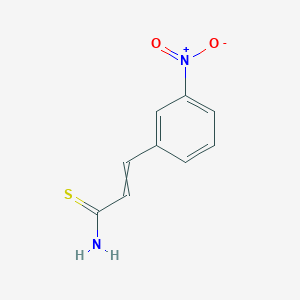

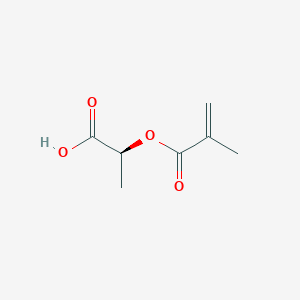
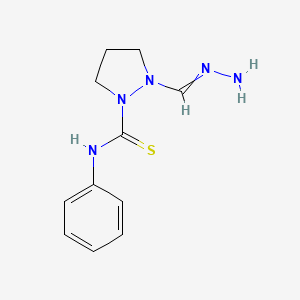
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
